4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an iso-pentylthio substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroacetophenone and iso-pentylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, forming a thiolate anion.
Nucleophilic Substitution: The thiolate anion then undergoes nucleophilic substitution with 2,2,2-trifluoroacetophenone, resulting in the formation of 4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4’-(iso-Butylthio)-2,2,2-trifluoroacetophenone
- 4’-(iso-Propylthio)-2,2,2-trifluoroacetophenone
- 4’-(iso-Hexylthio)-2,2,2-trifluoroacetophenone
Uniqueness
4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the specific length and branching of its iso-pentylthio group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility and stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-5-3-10(4-6-11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQAVIAXSRVQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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